3-Chloro-4-(trifluoromethyl)phenol
Overview
Description
3-Chloro-4-(trifluoromethyl)phenol is a chemical compound with the empirical formula C7H4ClF3O. It has a molecular weight of 196.55 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives was reported in a study . The reactions of TFMP by nucleophilic substitution with a variety of alkylating agents by N-alkylation were used to synthesize these derivatives .Molecular Structure Analysis
The SMILES string of this compound isOc1ccc(Cl)c(c1)C(F)(F)F
. The InChI is 1S/C7H4ClF3O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H
. Chemical Reactions Analysis
In a study, the effects of key operating parameters were characterized on the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid . The optimized reaction temperature, M-ratio, and N/S were found to be 308 K, 1.6, and 0.57, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formula (C7H4ClF3O), molecular weight (196.55), and its SMILES string and InChI .Scientific Research Applications
Synthesis and Chemical Properties
Improved Synthesis and Yield Optimization
3-Trifluoromethyl phenol is a significant intermediate in medicine and pesticide production. The synthesis process, involving nitration, reduction, diazotization, and hydrolysis of trifluoromethyl benzene, has been optimized for better yield and purity (Zhang Zhi-hai, 2010).
Development of Aromatic Polyethers
Novel bisphenol, (4-chloro-3-trifluoromethyl)phenylhydroquinone (3FC-PH), was synthesized to create aromatic polyethers with high thermal stability and improved solubility. These polymers are also characterized by high refractive indices and low dielectric constants, making them suitable for various industrial applications (Baijun Liu et al., 2004).
Trifluoromethylation of Phenol Derivatives
A method for the benzylic C-H trifluoromethylation of phenol derivatives using copper/Togni reagent was developed. This process is crucial for the synthesis of potent inhibitors used in various chemical applications (H. Egami et al., 2015).
Silver-Mediated Oxidative Trifluoromethylation
A silver-mediated cross-coupling reaction was developed for the O-trifluoromethylation of unprotected phenols. This innovative approach opens the pathway for synthesizing aryl trifluoromethyl ethers, significant in pharmaceuticals, agrochemicals, and material science (Jian-Bo Liu et al., 2015).
Biocatalytic Trifluoromethylation
A biocatalytic approach was introduced for the trifluoromethylation of unprotected phenols. This method, involving laccase and specific reagents, offers a mild way to access trifluoromethyl-substituted phenols, expanding the toolkit for creating organofluorine compounds (R. Simon et al., 2016).
Industrial and Material Applications
Polyimide Film Development
Research into the effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films showed that the trifluoromethyl group significantly impacts these properties. Such insights are vital for developing advanced materials with specific optical and electrical characteristics (Wonbong Jang et al., 2007).
Synthesis and Properties of Thermally Stable Polyimides
Asymmetric trifluoromethylated aromatic diamines were used to prepare polyimides with remarkable thermal stability and solubility. These materials, showing low dielectric constants and moisture absorption, are promising for various industrial applications, especially in the electronics sector (Qianqian Bu et al., 2011).
Molecular Engineering of Coordination Pockets in Chloro-tris-phenoxo Complexes of Titanium(IV)
The study explored the chloro-tris-phenoxo complexes of Titanium(IV) for developing a coordination environment around the terminal chloro ligand. Such research can lead to advancements in catalysts and materials with tailor-made properties (A. J. Nielson et al., 2006).
Safety and Hazards
The safety data sheet for 4-Trifluoromethylphenol suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . It is also recommended to keep away from sources of ignition and to take measures to prevent the build-up of electrostatic charge .
Mechanism of Action
Target of Action
It’s known that trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . In the context of analgesics, these compounds have been shown to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s known that trifluoromethyl group-containing compounds can interact with their targets in a variety of ways . For instance, in the case of analgesics, these compounds have been shown to relieve pain by depressing peripheral and centrally mediated pain by opioid independent systems .
Biochemical Pathways
It’s known that trifluoromethyl group-containing compounds can affect a variety of biochemical pathways . In the context of analgesics, these compounds have been shown to interact with the pain pathway .
Result of Action
It’s known that trifluoromethyl group-containing compounds can have a variety of effects at the molecular and cellular level . For instance, in the context of analgesics, these compounds have been shown to have potent analgesic efficacy and an ultrashort to long duration of action .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-(trifluoromethyl)phenol plays a role in biochemical reactions, particularly in the synthesis of inhibitors targeting KRAS G12D, one of the most commonly mutated oncogenes found in a variety of cancers
Cellular Effects
It has been used in the synthesis of inhibitors targeting KRAS G12D , suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to participate in reactions at the benzylic position, which can be resonance stabilized
Properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFQPAJCFHNHKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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